molecular formula C24H22N2OS B3000158 N-[2-(3-苄基硫代吲哚-1-基)乙基]苯甲酰胺 CAS No. 532969-48-5

N-[2-(3-苄基硫代吲哚-1-基)乙基]苯甲酰胺

货号 B3000158
CAS 编号: 532969-48-5
分子量: 386.51
InChI 键: YMZGYLXSQREJIY-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Treatment of Major Depression with Transcranial Direct Current Stimulation

Transcranial direct current stimulation (tDCS) has emerged as a potential non-invasive treatment for major depression. A study demonstrated the application of anodal stimulation to the left dorsolateral prefrontal cortex over five days, which resulted in a significant decrease in depression scores for the active group compared to the sham group, suggesting its effectiveness in treating depression .

A Systematic Review and Meta-Analysis of Deep Brain Stimulation in Treatment-Resistant Depression

Deep brain stimulation (DBS) has been investigated for its efficacy in treatment-resistant depression (TRD), targeting various brain regions. A meta-analysis revealed significant reductions in depression scores across multiple brain targets, with high response rates over time. However, the occurrence of adverse events during DBS treatment was noted, indicating the need for further research .

A Double-Blind, Sham-Controlled Trial of Transcranial Direct Current Stimulation for the Treatment of Depression

Another double-blind study on tDCS, using similar parameters to previous research, found significant improvements in overall depression scores after ten treatments. However, no difference was observed between the active and sham groups during the initial five-session phase. The study concluded that tDCS is safe and recommended further evaluation over a longer period with enhanced stimulation parameters .

Transcranial Magnetic Stimulation in the Treatment of Depression

Transcranial magnetic stimulation (TMS) has been reviewed as a noninvasive method to alter cortical physiology in depression treatment. High-frequency repetitive TMS to the left prefrontal cortex has shown antidepressant effects, with certain patient characteristics and technical parameters potentially predicting treatment success. Large-scale studies are needed to optimize treatment parameters .

Nucleus Accumbens Deep Brain Stimulation Decreases Ratings of Depression and Anxiety in Treatment-Resistant Depression

DBS targeting the nucleus accumbens (NAcc) has been shown to have antidepressant and antianhedonic effects in patients with TRD. This study also reported an antianxiety effect and metabolic changes in the brain associated with the treatment, suggesting the NAcc as a promising target for DBS in TRD .

Closed-Loop Neuromodulation in an Individual with Treatment-Resistant Depression

A novel approach involving closed-loop DBS, which is triggered by a personalized symptom-specific biomarker, showed rapid and sustained improvement in depression in a single individual. This suggests that personalized, biomarker-driven DBS could be a future direction for treating depression .

A Multicenter Pilot Study of Subcallosal Cingulate Area Deep Brain Stimulation for Treatment-Resistant Depression

A multicenter pilot study of DBS targeting the subcallosal cingulate gyrus (SCG) showed that the antidepressant outcomes could be replicated across different centers. The study reported a significant reduction in depressive symptoms and improved disease severity in responders .

Subcallosal Cingulate Deep Brain Stimulation for Treatment-Resistant Depression: A Multisite, Randomised, Sham-Controlled Trial

A randomised, sham-controlled trial investigating the efficacy of SCG DBS found no significant difference in response between the active and sham groups during a 6-month period. The study confirmed the safety of the procedure but highlighted the need for further research to improve efficacy .

Deep Brain Stimulation for Treatment-Resistant Depression

Chronic DBS of white matter tracts adjacent to the subgenual cingulate gyrus resulted in remission of depression in a majority of patients in a preliminary study. The treatment was associated with reduced local cerebral blood flow and changes in limbic and cortical sites, suggesting its potential for treating refractory depression .

Deep Brain Stimulation for Treatment-Resistant Depression: Follow-Up After 3 to 6 Years

Long-term follow-up of patients with treatment-resistant depression who received DBS to the subcallosal cingulate gyrus showed sustained response rates and progressive improvement in functional outcomes. The treatment was deemed safe, with no significant adverse events reported during the follow-up period .

科学研究应用

心脏电生理活性

N-取代咪唑基苯甲酰胺(包括与 N-[2-(3-苄基硫代吲哚-1-基)乙基]苯甲酰胺结构相似的化合物)已被研究其在心脏电生理活性中的潜力。其中一些化合物在电生理测定中显示出与某些 III 类药物相当的效力,并在重入性心律失常的体内模型中显示出前景 (Morgan 等人,1990 年)

抗精神病活性

苯甲酰胺衍生物(包括与 N-[2-(3-苄基硫代吲哚-1-基)乙基]苯甲酰胺相关的衍生物)已被合成并评估其抗精神病活性。这些化合物对大鼠阿扑吗啡诱导的刻板行为表现出抑制作用,表明在精神病治疗中的潜在用途 (Iwanami 等人,1981 年)

黑色素瘤细胞毒性

与烷化细胞毒剂偶联的苯甲酰胺衍生物已被研究用于黑色素瘤细胞中的靶向药物递送。这些化合物对黑色素瘤细胞表现出比母体化合物更高的毒性,支持它们在选择性黑色素瘤治疗中的潜力 (Wolf 等人,2004 年)

用于靶向放射治疗的放射性卤化

N-[2-(马来酰亚胺)乙基]-3-(三甲基锡基)苯甲酰胺已被开发用于放射性卤化,表明在靶向放射治疗中具有潜在用途。该分子可以连接到蛋白质和肽以进行位点特异性卤化 (Aneheim 等人,2015 年)

抗菌和抗真菌活性

一些苯甲酰胺衍生物显示出显着的抗菌和抗真菌活性。这表明它们作为针对各种微生物和真菌感染的有效剂的潜力 (Sych 等人,2019 年)

属性

IUPAC Name

N-[2-(3-benzylsulfanylindol-1-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2OS/c27-24(20-11-5-2-6-12-20)25-15-16-26-17-23(21-13-7-8-14-22(21)26)28-18-19-9-3-1-4-10-19/h1-14,17H,15-16,18H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMZGYLXSQREJIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSC2=CN(C3=CC=CC=C32)CCNC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(3-benzylsulfanylindol-1-yl)ethyl]benzamide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。